molecular formula C24H27ClN2O4S B13941968 Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine

Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine

Cat. No.: B13941968
M. Wt: 475.0 g/mol
InChI Key: CUSVQNNEZBGWQB-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S and a molecular weight of 475. It is known for its applications in the preparation of central nervous system depressants . This compound appears as a pale yellow solid and is typically stored at 2-8°C in an amber vial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves multiple steps, starting with the preparation of the thioxanthene derivative followed by its reaction with piperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Employed in studies related to cellular signaling and neurotransmission.

    Medicine: Investigated for its potential use in developing new central nervous system depressants.

    Industry: Utilized in the production of various pharmaceutical intermediates

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to neurotransmitter receptors, modulating their activity and leading to a depressant effect. The exact pathways involved include the inhibition of neurotransmitter release and the alteration of ion channel function .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Hydrochloride
  • 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Maleate
  • 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Tartrate

Uniqueness

1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is unique due to its specific succinate salt form, which offers distinct solubility and stability properties compared to its hydrochloride, maleate, and tartrate counterparts .

Properties

Molecular Formula

C24H27ClN2O4S

Molecular Weight

475.0 g/mol

IUPAC Name

butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine

InChI

InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

CUSVQNNEZBGWQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O

Origin of Product

United States

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